An In-depth Technical Guide to 1-allyltetrahydro-4(1H)-pyridinone (CAS: 20785-46-0)
An In-depth Technical Guide to 1-allyltetrahydro-4(1H)-pyridinone (CAS: 20785-46-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information specifically on 1-allyltetrahydro-4(1H)-pyridinone is limited. This guide provides a comprehensive overview based on existing data for the compound and closely related analogs within the 4-piperidone class. The experimental protocols and predicted data are derived from established chemical principles and data for analogous structures.
Core Properties
1-allyltetrahydro-4(1H)-pyridinone, also known as 1-allyl-4-piperidone, is a heterocyclic compound featuring a piperidone core with an allyl group substituted at the nitrogen atom. Its chemical structure combines the reactivity of a secondary amine, a ketone, and an alkene, making it a versatile scaffold for chemical synthesis.
Physicochemical Data
| Property | 1-allyltetrahydro-4(1H)-pyridinone | 1-Methyl-4-piperidone[1][2] | 1-Ethyl-4-piperidone[3] | 1-Benzyl-4-piperidone |
| CAS Number | 20785-46-0 | 1445-73-4 | 3612-18-8 | 3612-20-2 |
| Molecular Formula | C₈H₁₃NO | C₆H₁₁NO | C₇H₁₃NO | C₁₂H₁₅NO |
| Molecular Weight | 139.19 g/mol | 113.16 g/mol | 127.19 g/mol | 189.25 g/mol |
| Physical Form | Solid | Liquid | Liquid | Liquid |
| Boiling Point | Data not available | 55-60 °C / 11 mmHg[2] | 208 °C (base form)[3] | 134 °C / 7 mmHg |
| Melting Point | Data not available | 83-85 °C[1] | 30-32 °C (HCl salt)[3] | Data not available |
| Density | Data not available | 0.92-0.98 g/cm³ | 0.966 g/cm³ | 1.021 g/mL at 25 °C |
| InChI Key | IFGPIJRMICXHER-UHFFFAOYSA-N | HUUPVABNAQUEJW-UHFFFAOYSA-N | BDVKAMAALQXGLM-UHFFFAOYSA-N | SJZKULRDWHPHGG-UHFFFAOYSA-N |
| SMILES | C=CCN1CCC(=O)CC1 | CN1CCC(=O)CC1 | CCN1CCC(=O)CC1 | O=C1CCN(CC1)Cc2ccccc2 |
Synthesis and Reactivity
Synthetic Pathway: N-Alkylation
The most probable synthetic route to 1-allyltetrahydro-4(1H)-pyridinone is the N-alkylation of 4-piperidone with an allyl halide, such as allyl bromide, in the presence of a base. This is a standard procedure for the synthesis of N-substituted piperidines.
Experimental Protocol: N-Alkylation of 4-Piperidone
The following is a generalized experimental protocol based on the synthesis of similar N-alkyl-4-piperidones[3].
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Allyl bromide
-
Potassium carbonate (or Triethylamine)
-
Acetonitrile (or DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-allyltetrahydro-4(1H)-pyridinone.
Reactivity
The 4-piperidone scaffold is a versatile building block in organic synthesis. The ketone at the C4 position can undergo a variety of reactions, including:
-
Reductive amination: To introduce substituents at the 4-position.
-
Wittig reaction: To form an exocyclic double bond.
-
Grignard and organolithium additions: To form tertiary alcohols.
The allyl group provides additional reactivity, allowing for:
-
Electrophilic addition: To the double bond.
-
Metathesis reactions.
-
Palladium-catalyzed cross-coupling reactions.
Spectroscopic Profile (Predicted)
No experimental spectra for 1-allyltetrahydro-4(1H)-pyridinone were found in the reviewed literature. The following tables provide predicted spectroscopic data based on the analysis of its functional groups and data from similar structures.
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm)[4][5][6] | Multiplicity |
| =CH₂ (vinyl) | 5.10 - 5.30 | dd |
| -CH= (vinyl) | 5.70 - 5.90 | m |
| -N-CH₂- (allyl) | ~3.0 | d |
| -N-CH₂- (ring, adjacent to N) | 2.60 - 2.80 | t |
| -CO-CH₂- (ring, adjacent to C=O) | 2.40 - 2.60 | t |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | > 200 |
| -CH= (vinyl) | 130 - 140 |
| =CH₂ (vinyl) | 115 - 120 |
| -N-CH₂- (allyl) | 55 - 65 |
| -N-CH₂- (ring) | 50 - 60 |
| -CO-CH₂- (ring) | 40 - 50 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption (cm⁻¹)[7][8][9][10] | Intensity |
| C=O (ketone) | 1710 - 1725 | Strong |
| C=C (alkene) | ~1645 | Medium |
| C-H (sp², vinyl) | 3010 - 3095 | Medium |
| C-H (sp³) | 2850 - 3000 | Strong |
| C-N (amine) | 1000 - 1250 | Medium |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 139. Key fragmentation patterns would likely involve:
-
α-cleavage adjacent to the nitrogen atom, leading to the loss of an allyl radical (m/z = 98).
-
Loss of ethylene from the piperidone ring.
-
Fragmentation of the allyl group.
Biological Activity and Applications
While specific studies on the biological activity of 1-allyltetrahydro-4(1H)-pyridinone are not available in the public domain, the 4-piperidone and pyridinone scaffolds are present in a wide range of biologically active molecules.
-
Anticancer Activity: Numerous derivatives of 4-piperidone have been investigated for their cytotoxic and anticancer properties.[11][12][13][14] These compounds often act through various mechanisms, including the induction of apoptosis and cell cycle arrest.
-
Antimicrobial Activity: The piperidone nucleus is a common feature in compounds with antibacterial and antifungal activities.[15][16][17][18][19]
-
Antiviral Activity: Certain pyridinone derivatives have shown potent activity against viruses such as HIV, by inhibiting key enzymes like reverse transcriptase.[20][21]
-
Central Nervous System (CNS) Activity: The piperidine ring is a well-known pharmacophore in many CNS-active drugs.
The presence of the allyl group on the nitrogen of the piperidone ring in 1-allyltetrahydro-4(1H)-pyridinone makes it a valuable intermediate for the synthesis of a diverse library of compounds for drug discovery and development. Further research is warranted to elucidate the specific biological properties of this particular molecule.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 3. 1-Ethyl-4-piperidone hydrochloride (3619-67-8) for sale [vulcanchem.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 17. mdpi.com [mdpi.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
